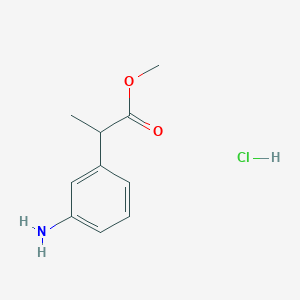
Methyl 2-(3-aminophenyl)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(3-aminophenyl)propanoate hydrochloride is a chemical compound that has gained significant attention in the scientific research community for its potential applications in various fields. This compound is commonly referred to as MAP, and it is a derivative of the amino acid phenylalanine. MAP is a white crystalline powder that is soluble in water and has a molecular weight of 215.7 g/mol.
Applications De Recherche Scientifique
1. Antimalarial Activity
Methyl 2-(3-aminophenyl)propanoate hydrochloride and its derivatives have been explored for their potential in antimalarial treatments. A study by Werbel et al. (1986) synthesized a series of compounds from substituted 1-phenyl-2-propanones, which demonstrated significant antimalarial potency against Plasmodium berghei in mice. This research highlighted the compound's potential in clinical trials for antimalarial applications (Werbel et al., 1986).
2. Synthesis for Pharmaceutical Applications
The compound has been used in the synthesis of key pharmaceutical materials. For instance, Zhong et al. (1999) described an efficient stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a vital starting material in creating RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor (Zhong et al., 1999).
3. Anti-Inflammatory Activities
Ren et al. (2021) identified new phenolic compounds, including derivatives of methyl 2-(3-aminophenyl)propanoate, from the leaves of Eucommia ulmoides Oliv. These compounds showed modest inhibitory activities against LPS-induced NO production in macrophage cells, indicating potential anti-inflammatory effects (Ren et al., 2021).
4. Herbicide Development
Methyl 2-(3-aminophenyl)propanoate hydrochloride and its analogs have been studied for their herbicidal properties. Shimabukuro et al. (1978) investigated methyl 2-[4-(2,4-dichlorophenoxy)phenoxy] propanoate (a derivative) and found it to function as a strong auxin antagonist, suggesting its utility in weed control (Shimabukuro et al., 1978).
5. Synthesis of Imitation Compounds
Tye and Skinner (2002) described the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives, highlighting the flexibility of methyl 2-(3-aminophenyl)propanoate hydrochloride in creating a range of compounds with potential applications in various fields (Tye & Skinner, 2002).
Propriétés
IUPAC Name |
methyl 2-(3-aminophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(10(12)13-2)8-4-3-5-9(11)6-8;/h3-7H,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYSCZUQBZZHAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)C(=O)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-aminophenyl)propanoate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

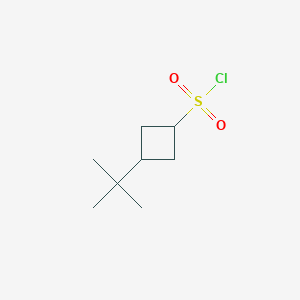

![N-(2-oxo-2-(spiro[chroman-2,4'-piperidin]-1'-yl)ethyl)benzamide](/img/structure/B2366721.png)
![2-Chloro-1-[4-(quinolin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B2366722.png)
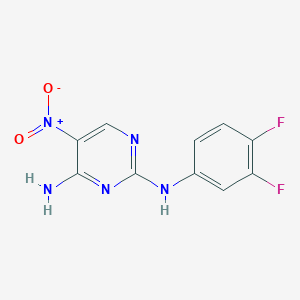
![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2366725.png)
![1-Methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2366727.png)
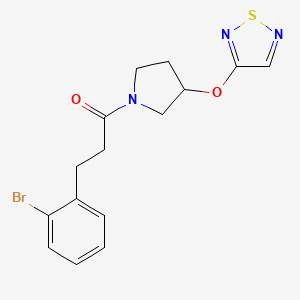
![6-[(3-Chlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2366733.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2366734.png)
![4,6-Dimethyl-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2366736.png)
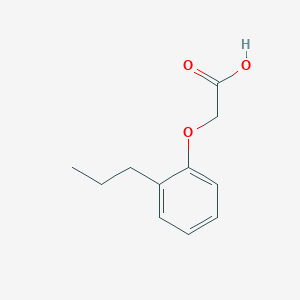
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2366739.png)